molecular formula C11H15ClN2O2 B2859152 4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2202177-69-1

4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine

Cat. No. B2859152
CAS RN: 2202177-69-1
M. Wt: 242.7
InChI Key: OLWAJDBJGLBJJP-UHFFFAOYSA-N
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Description

The compound “4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 5-position with a chlorine atom and at the 2-position with an oxy group that is connected to a dimethylaminooxolane .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the chlorine atom, and the oxy and dimethylaminooxolane groups would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the chlorine atom, and the oxy and dimethylaminooxolane groups. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The chlorine atom is a good leaving group, and the oxy and dimethylaminooxolane groups could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxy and dimethylaminooxolane groups could increase its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research into oxiranes, similar in structure to the oxolane moiety in "4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine," involves their reactions under various conditions. For instance, the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure illustrates a methodology for synthesizing sulfur-containing compounds, which could have implications in developing new materials or pharmaceuticals (Taguchi et al., 1988).

Molecular Complexes and Ligand Chemistry

Research on iron(III) complexes with pyridylbis(aminophenol) ligands, similar to the pyridinyl component of the target compound, demonstrates the importance of such structures in forming stable complexes with potential applications in catalysis, environmental chemistry, and as models for biological systems (Shakya et al., 2009).

Organic Synthesis and Reactions

Studies involving the synthesis of N-oxidines from trichloroisocyanuric acid using pyridine and tertiary amines outline methods for the oxidative modification of nitrogen-containing heterocycles, which could be relevant to the functionalization of "4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine" for various research applications (Ping, 2003).

Heterocyclic Chemistry

The compound "3-Chloropyridin-2-amine," closely related to the chloropyridinyl component, has been studied for its ability to form hydrogen-bonding associations, highlighting the significance of such functionalities in developing pharmaceuticals or materials with specific molecular recognition properties (Hu et al., 2011).

Future Directions

The study of pyridine derivatives is a rich field with many potential applications in pharmaceuticals, agrochemicals, and materials science. Future research could explore the synthesis, properties, and applications of this and similar compounds .

properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-14(2)9-6-15-7-10(9)16-11-4-3-8(12)5-13-11/h3-5,9-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWAJDBJGLBJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-chloropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine

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